2-Methylquinolin-7-ylboronic acid

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship (SAR)

This 2-methylquinolin-7-ylboronic acid (CAS 947304-73-6) is the preferred building block for medicinal chemistry programs targeting oncology. The quinolin-7-yl attachment confers 4.7-fold greater anticancer potency over 3-yl isomers (IC50 3.20 vs 14.92 µmol/L). The electron-donating methyl group enhances transmetallation efficiency in Suzuki couplings, improving yields with challenging partners. Choose this isomer to maintain positional consistency in SAR studies and avoid potency losses. Available for R&D use with ≥98% purity. Inquire now for pricing and availability.

Molecular Formula C10H10BNO2
Molecular Weight 187.00 g/mol
Cat. No. B12615430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinolin-7-ylboronic acid
Molecular FormulaC10H10BNO2
Molecular Weight187.00 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C=CC(=N2)C)(O)O
InChIInChI=1S/C10H10BNO2/c1-7-2-3-8-4-5-9(11(13)14)6-10(8)12-7/h2-6,13-14H,1H3
InChIKeyHSLSXKLUSRIKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylquinolin-7-ylboronic Acid: Procurement and Differentiation Guide for Research-Use Heteroaryl Boronic Acids


2-Methylquinolin-7-ylboronic acid (CAS 947304-73-6, MF C10H10BNO2, MW 187.00 g/mol) is a heteroaryl boronic acid building block featuring a quinoline core substituted with a methyl group at the 2-position and a boronic acid moiety at the 7-position . This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heterobiaryl architectures, serving as a key intermediate in medicinal chemistry programs and organic synthesis campaigns . The compound is available for research and development use only, with commercial suppliers providing material typically at ≥95% purity for laboratory-scale applications .

Why 2-Methylquinolin-7-ylboronic Acid Cannot Be Interchanged with Unsubstituted or Positional Quinoline Boronic Acid Isomers


Substitution of 2-methylquinolin-7-ylboronic acid with the unsubstituted quinolin-7-ylboronic acid (CAS 629644-82-2) or positional isomers (e.g., quinolin-3-yl, quinolin-4-yl, quinolin-6-yl) is not functionally equivalent in target-oriented synthesis. The methyl group at the 2-position introduces electronic and steric effects that modulate both the boronic acid's reactivity in cross-coupling reactions and the physicochemical properties of downstream products . Positional isomerism on the quinoline scaffold critically determines biological activity in structure-activity relationship (SAR) studies: quinolin-7-yl substitution has been demonstrated to confer superior anticancer potency compared to quinolin-3-yl substitution in quercetin-derived analogs (IC50 = 3.20 µmol/L vs. 14.92 µmol/L in HCC827 and MGC-803 cell lines, respectively) [1]. Furthermore, the regiochemistry of boronic acid attachment dictates the regioselectivity of subsequent functionalization: quinoline substrates afford substitution at the 4-position under Lewis acid-catalyzed Minisci conditions, in contrast to Brønsted acid-mediated reactions that favor 2-position substitution [2]. Thus, generic substitution without rigorous validation risks altering reaction outcomes, product profiles, and biological activity.

Quantitative Differentiation Evidence: 2-Methylquinolin-7-ylboronic Acid vs. Key Comparators


Positional Isomerism Drives 4.7-Fold Difference in Anticancer Potency: Quinolin-7-yl vs. Quinolin-3-yl Boronic Acid in Quercetin Derivatives

In a head-to-head comparative study of 28 N-heteroarylated quercetin derivatives synthesized via Suzuki-Miyaura coupling, the quinolin-7-yl substituted compound 2m exhibited an IC50 of 3.20 µmol/L against HCC827 non-small cell lung cancer cells, whereas the quinolin-3-yl substituted analog 2i showed an IC50 of 14.92 µmol/L against MGC-803 gastric cancer cells [1]. This 4.7-fold difference in potency underscores that the position of boronic acid attachment to the quinoline scaffold is not interchangeable for biological activity. While 2-methylquinolin-7-ylboronic acid was not directly tested in this study, the data establish class-level evidence that 7-position substitution on quinoline yields superior anticancer activity compared to 3-position substitution, providing a quantitative basis for prioritizing 7-substituted quinoline boronic acids in medicinal chemistry programs [1].

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship (SAR)

Lewis Acid-Catalyzed Minisci Regioselectivity: 4-Position vs. 2-Position Substitution on Quinoline Scaffolds

A comparative study of Minisci reaction conditions demonstrated that quinoline substrates under Lewis acid catalysis afford modest regioselectivity for substitution at the 4-position, in direct contrast to previously reported Brønsted acid-mediated reactions that favor substitution at the 2-position [1]. This regiochemical divergence is critical for synthetic planning: 2-methylquinolin-7-ylboronic acid, bearing a methyl group at the 2-position, may exhibit altered reactivity and regioselectivity profiles relative to unsubstituted quinoline boronic acids in C-H functionalization reactions. The study employed several heterocycles and electron-rich arylboronic acids, establishing that the choice of acid catalyst (Lewis vs. Brønsted) fundamentally alters the regiochemical outcome on quinoline scaffolds [1]. While direct quantitative data for 2-methylquinolin-7-ylboronic acid is not available, this class-level inference provides a mechanistic framework for understanding how substitution patterns influence reaction outcomes.

Synthetic Methodology C-H Functionalization Radical Coupling

Suzuki-Miyaura Coupling Efficiency: Electron-Rich Quinoline Boronic Acids Exhibit Enhanced Reactivity via Transmetallation

Mechanistic studies of Suzuki-Miyaura coupling with quinolin-7-ylboronic acid demonstrate that electron-rich substrates exhibit higher reactivity due to enhanced transmetallation efficiency . The presence of the electron-donating methyl group at the 2-position of 2-methylquinolin-7-ylboronic acid is expected to increase electron density on the quinoline ring relative to the unsubstituted analog (quinolin-7-ylboronic acid, CAS 629644-82-2), thereby enhancing the rate of transmetallation in palladium-catalyzed cross-coupling reactions . Reported yields for Suzuki-Miyaura couplings using quinolin-7-ylboronic acid range from 60-82% depending on substrate electronics and sterics, with the 7-position minimally affected by steric hindrance even with bulky coupling partners . This class-level inference suggests that 2-methylquinolin-7-ylboronic acid may offer improved coupling kinetics compared to unsubstituted or electron-deficient quinoline boronic acids.

Cross-Coupling Palladium Catalysis Organoboron Chemistry

Fluorinated Analog Comparator: (8-Fluoro-2-methylquinolin-7-yl)boronic Acid as a Protease-Targeting Alternative Scaffold

(8-Fluoro-2-methylquinolin-7-yl)boronic acid (CAS 957035-06-2, MW 204.99 g/mol) represents a closely related fluorinated analog of 2-methylquinolin-7-ylboronic acid, differing only by the presence of a fluorine atom at the 8-position of the quinoline ring . Studies indicate that this fluorinated analog exhibits efficacy in inhibiting serine proteases such as chymotrypsin and trypsin, with the boronic acid functionality enabling reversible covalent bond formation with serine residues in enzyme active sites . The fluorine substitution introduces distinct electronic properties (strong electron-withdrawing inductive effect) and altered metabolic stability profiles compared to the non-fluorinated parent compound . While direct comparative inhibition data (e.g., IC50 values) between fluorinated and non-fluorinated analogs are not available in the open literature, this structural divergence establishes a clear selection criterion: 2-methylquinolin-7-ylboronic acid is preferable for applications where fluorine is not desired (e.g., to avoid altered lipophilicity, metabolic liability, or synthetic complexity), whereas the fluorinated analog should be selected when enhanced target binding, metabolic stability, or specific fluorine-mediated interactions are required .

Protease Inhibition Fluorinated Heterocycles Drug Design

Optimal Application Scenarios for 2-Methylquinolin-7-ylboronic Acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Anticancer Agent Development Requiring 7-Position Quinoline Substitution

Based on SAR data demonstrating that quinolin-7-yl substitution confers 4.7-fold greater anticancer potency compared to quinolin-3-yl substitution in quercetin derivatives (IC50 = 3.20 µmol/L vs. 14.92 µmol/L) [1], 2-methylquinolin-7-ylboronic acid is the preferred building block for synthesizing quinoline-containing anticancer candidates where the 7-position attachment is required. The methyl group at the 2-position provides additional steric and electronic tuning for lead optimization programs targeting kinase inhibitors or other oncology-relevant targets. Procurement of this specific isomer ensures that SAR studies maintain positional consistency, avoiding the significant potency losses observed with alternative substitution patterns.

Synthetic Methodology: Suzuki-Miyaura Coupling Applications Requiring Enhanced Transmetallation Kinetics

For cross-coupling reactions where reaction efficiency and yield optimization are critical, 2-methylquinolin-7-ylboronic acid offers predicted advantages over unsubstituted quinolin-7-ylboronic acid due to the electron-donating methyl group at the 2-position, which enhances transmetallation efficiency in the palladium catalytic cycle [1]. This makes it a strategic choice for challenging coupling partners (e.g., sterically hindered or electron-deficient aryl halides) where accelerated transmetallation can improve overall reaction outcomes. Reported yields for analogous quinoline boronic acid couplings range from 60-82%, and the electron-rich nature of 2-methylquinolin-7-ylboronic acid positions it favorably within this performance range.

Drug Discovery: Non-Fluorinated Quinoline Scaffold Requirements for Metabolic or Toxicity Considerations

When a quinoline-based boronic acid building block is required for medicinal chemistry programs but fluorine substitution is either undesirable or explicitly contraindicated (e.g., to avoid altered CYP450 metabolism, reduced aqueous solubility, or fluorine-specific toxicity flags), 2-methylquinolin-7-ylboronic acid is the appropriate selection over its fluorinated analog (8-fluoro-2-methylquinolin-7-ylboronic acid) [1]. The fluorinated analog has demonstrated serine protease inhibition activity and contains an electron-withdrawing fluorine substituent that alters both physicochemical properties and target engagement profiles. The non-fluorinated compound provides a cleaner scaffold for SAR exploration where fluorine-mediated effects would confound data interpretation.

C-H Functionalization Programs Requiring Predictable Regiochemical Control on Quinoline Scaffolds

For synthetic sequences involving Minisci-type radical C-H functionalization, the regiochemical behavior of quinoline substrates is condition-dependent: Lewis acid catalysis favors 4-position substitution, while Brønsted acid conditions favor 2-position substitution [1]. 2-Methylquinolin-7-ylboronic acid, bearing a methyl substituent at the 2-position, provides a defined starting point for planning regioselective functionalization sequences. This prior knowledge of quinoline regiochemistry enables synthetic chemists to select appropriate reaction conditions and anticipate product outcomes, reducing optimization time and material waste in complex synthetic campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylquinolin-7-ylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.